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A Comparative Analysis of Methionol and Other Key Sulfur-Containing Flavor Compounds for

Researchers and Drug Development Professionals

Volatile sulfur compounds (VSCs) are a critical class of molecules that significantly influence

the aroma and flavor profiles of a vast array of foods and beverages. Despite often being

present in trace amounts, their exceptionally low odor thresholds make them potent

contributors to the sensory experience, capable of imparting both desirable and undesirable

characteristics. This guide provides a comparative study of Methionol (3-(methylthio)-1-

propanol) and other prominent sulfur-containing flavor compounds, offering insights into their

chemical properties, sensory profiles, and the analytical methods used for their evaluation. This

information is particularly valuable for researchers, scientists, and professionals in drug

development who may encounter these compounds in their work, from flavor science to

understanding off-tastes in formulations.

Methionol: A Profile
Methionol is a sulfurous aroma compound naturally found in a variety of foods and beverages,

including wine, cheese, and roasted coffee.[1] It is a metabolite of yeast and Bacillus anthracis.

[1] Its characteristic flavor profile is often described as savory, with notes of cooked onion,

garlic, and roasted meat, making it a valuable component in the flavor and fragrance industry.

[2]
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Comparative Analysis of Sulfur-Containing Flavor
Compounds
To provide a clear comparison, the following table summarizes the key quantitative data for

Methionol and other selected sulfur-containing compounds. These compounds were chosen

for their prevalence and importance in food and beverage flavors.
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Compound
Chemical

Formula

Molar Mass (

g/mol )

Boiling Point

(°C)

Odor

Threshold

(in water)

Flavor

Profile

Methionol C4H10OS 106.18 194-195

Very low

(specific

value not

consistently

reported)

Sulfurous,

onion, sweet,

soup,

vegetable,

meaty, garlic-

like, savory

bouillon-like.

[2][3]

Dimethyl

Sulfide

(DMS)

(CH3)2S 62.13 37 0.03 mg/L

Cabbage-like,

corn-like,

tomato,

asparagus;

can enhance

fruity notes at

low

concentration

s.[4][5][6]

Hydrogen

Sulfide (H2S)
H2S 34.1 -60 5 - 125 µg/L

Sulfurous,

rotten egg.[7]

[8]

2-Methyl-3-

furanthiol
C5H6OS 114.17

57-60 (at 44

mmHg)

~15 ppm (in a

solution for

tasting)

Roasted

meat,

sulfurous,

fishy, salmon,

tuna-like.[9]

[10]

Experimental Protocols
The characterization and quantification of sulfur-containing flavor compounds rely on

sophisticated analytical techniques that couple chemical separation with sensory evaluation.
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Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the

separation capabilities of gas chromatography with the sensitivity of the human nose as a

detector.[11][12] This method is essential for identifying which volatile compounds in a complex

mixture are responsible for its characteristic aroma.

Methodology:

Sample Preparation: Volatile compounds are extracted from the sample using methods such

as solvent extraction, solid-phase microextraction (SPME), or headspace analysis.[13][14]

Gas Chromatographic Separation: The extracted volatiles are injected into a gas

chromatograph, where they are separated based on their boiling points and affinity for the

stationary phase of the GC column.

Effluent Splitting: The effluent from the GC column is split into two streams. One stream is

directed to a conventional detector (e.g., Mass Spectrometer or Flame Ionization Detector)

for chemical identification and quantification, while the other is directed to an olfactory

detection port (ODP).[15][16]

Olfactory Detection: A trained sensory panelist or "assessor" sniffs the effluent from the ODP

and records the time, duration, and description of any perceived odors.

Data Correlation: The data from the chemical detector and the olfactory assessment are

correlated to identify the specific compounds responsible for the detected aromas.

Aroma Extract Dilution Analysis (AEDA)
AEDA is a method used in conjunction with GC-O to determine the relative potency of odor-

active compounds.[13]

Methodology:

Sample Preparation and Extraction: An aroma extract is prepared from the sample.

Serial Dilution: The extract is serially diluted (e.g., 1:2, 1:4, 1:8, and so on) with a solvent.[13]
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GC-O Analysis of Dilutions: Each dilution is analyzed by GC-O. The panelists record the

retention times of the detected odors for each dilution.

Determination of Flavor Dilution (FD) Factor: The FD factor for each compound is the highest

dilution at which it can still be detected by the human nose. A higher FD factor indicates a

more potent odorant.[11]

Signaling Pathways and Experimental Workflows
The perception of sulfur-containing compounds, like all odorants, is initiated by the interaction

of these molecules with olfactory receptors in the nasal cavity. The following diagrams illustrate

the generalized olfactory signaling pathway and a typical experimental workflow for the

analysis of these compounds.
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Caption: Generalized olfactory signal transduction pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methionol - Wikipedia [en.wikipedia.org]

2. dimethyl sulfide, 75-18-3 [thegoodscentscompany.com]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b020129?utm_src=pdf-body-img
https://www.benchchem.com/product/b020129?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Methionol
https://www.thegoodscentscompany.com/data/rw1022341.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b020129?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. pubs.acs.org [pubs.acs.org]

4. Dimethyl sulfide - Wikipedia [en.wikipedia.org]

5. perfumerflavorist.com [perfumerflavorist.com]

6. tasterplace.shop [tasterplace.shop]

7. H2S GMP Flavour Standard: Identify Sulphurous Off-Flavours [flavoractiv.com]

8. What Stinks? The Role of Hydrogen Sulfide in the Gut [asm.org]

9. 2-Methyl-3-furanthiol | 28588-74-1 [chemicalbook.com]

10. 2-Methyl-3-furanthiol | C5H6OS | CID 34286 - PubChem [pubchem.ncbi.nlm.nih.gov]

11. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

12. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful
Methodology for Chemical Characterization of Odorous Compounds - PMC
[pmc.ncbi.nlm.nih.gov]

13. The Value of Aroma Extract Dilution Analysis (AEDA) - FoodWrite [foodwrite.co.uk]

14. Methods of flavor evaluation | PPTX [slideshare.net]

15. aidic.it [aidic.it]

16. mdpi.com [mdpi.com]

To cite this document: BenchChem. [A comparative study of Methionol and other sulfur-
containing flavor compounds]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b020129#a-comparative-study-of-methionol-and-
other-sulfur-containing-flavor-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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